4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone is a synthetic organic compound belonging to the class of benzodioxins and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of γ-aminobutyric acid (GABA) or its derivatives.
Coupling of the Rings: The final step involves coupling the benzodioxin ring with the pyrrolidinone ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Acting as an inhibitor of enzymes involved in various biochemical pathways, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Modulating Receptors: Binding to and modulating the activity of receptors, such as GABA receptors in the case of anticonvulsant activity.
Interfering with Cellular Processes: Disrupting cellular processes such as cell division or signal transduction, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Exhibits moderate enzyme inhibitory activity.
N-Substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Valuable antibacterial agents.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
57724-65-9 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c14-12-6-9(7-13-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5,9H,3-4,6-7H2,(H,13,14) |
InChI Key |
CYYDFUUUJYOIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC3 |
Origin of Product |
United States |
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